molecular formula C12H22N2O B12090167 N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide

N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide

Cat. No.: B12090167
M. Wt: 210.32 g/mol
InChI Key: RCPLHRHCRRCEKU-UHFFFAOYSA-N
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Description

N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide is a synthetic organic compound characterized by a cyclobutane ring fused to a carboxamide group, with an ethyl substituent and a piperidin-4-yl moiety attached to the nitrogen atom. Its molecular formula is C₁₂H₂₂N₂O, and it is structurally distinguished by the cyclobutane core, which imparts unique steric and electronic properties. The compound is synthesized via a multi-step organic reaction, as described in , involving the use of hexane/ether (10:1) as a solvent, drying over anhydrous magnesium sulfate, and achieving a 73% yield with a melting point of 154–156°C . Nuclear magnetic resonance (NMR) data confirm the presence of distinct hydrogen and carbon environments, critical for structural validation .

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-ethyl-N-piperidin-4-ylcyclobutanecarboxamide

InChI

InChI=1S/C12H22N2O/c1-2-14(11-6-8-13-9-7-11)12(15)10-4-3-5-10/h10-11,13H,2-9H2,1H3

InChI Key

RCPLHRHCRRCEKU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCNCC1)C(=O)C2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide typically involves the reaction of piperidine derivatives with cyclobutanecarboxylic acid derivatives. One common method includes the use of N-ethylpiperidine and cyclobutanecarboxylic acid chloride under basic conditions to form the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide has been studied for its potential therapeutic effects against various diseases, particularly cancer. Research indicates that it may modulate pathways associated with apoptosis and cell proliferation, suggesting applications in anticancer therapies.

Key Findings :

  • Exhibits antimicrobial properties , indicating potential use in treating infections.
  • Shows promise as an anticancer agent , with studies suggesting it may inhibit cell growth in cancer cell lines .

The compound's biological activities are attributed to its interaction with specific molecular targets and pathways. The piperidine moiety allows for modulation of various receptors and enzymes, which can lead to significant changes in cellular signaling processes.

Mechanism of Action :

  • Interacts with proteins involved in apoptosis.
  • Influences cell signaling pathways critical for cancer progression.

Chemical Synthesis and Applications

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions, leading to the formation of derivatives that may possess enhanced biological activities .

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy in preclinical settings:

  • Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited cell growth in MCF-7 breast cancer cells, showing an IC50 value comparable to leading chemotherapeutics .
  • Antimicrobial Effects : Research has indicated that this compound possesses notable antimicrobial activity against various pathogens, suggesting its potential use as an antibiotic agent.
  • Synthesis Innovations : Novel synthetic routes have been developed to enhance yield and purity, facilitating further research into its biological applications .

Mechanism of Action

The mechanism of action of N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperidine Substituents

N-[1-(2-Aminoethyl)piperidin-4-yl]cyclobutanecarboxamide (CAS 1339345-27-5)
  • Molecular Formula : C₁₂H₂₃N₃O
  • Molecular Weight : 225.33 g/mol
  • Key Differences: The piperidine nitrogen is substituted with a 2-aminoethyl group instead of an ethyl group.
  • Properties: Limited data on physical properties (e.g., melting point, solubility) are available, but the aminoethyl group likely increases aqueous solubility .
Piperidylcarboxamide 4 (Synthesized in )
  • Synthesis : Similar methodology (hexane/ether solvent, MgSO₄ drying) yielded 73% product, suggesting comparable synthetic accessibility .
  • NMR Data : Detailed ¹H and ¹³C NMR shifts confirm structural similarities but highlight differences in electronic environments due to substituent variations .

Piperidine-Containing Bioactive Compounds

DMPI and CDFII ()
  • Structures :
    • DMPI : 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole
    • CDFII : 2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole
  • Key Differences : Both feature indole cores instead of cyclobutanecarboxamide, linked to piperidin-4-yl groups. These compounds exhibit antimicrobial synergy with carbapenems against MRSA, suggesting piperidine’s role in bioactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications/Notes
N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide C₁₂H₂₂N₂O 210.32 Ethyl, piperidin-4-yl 154–156 Synthetic intermediate; potential CNS activity (inferred)
N-[1-(2-Aminoethyl)piperidin-4-yl]cyclobutanecarboxamide C₁₂H₂₃N₃O 225.33 2-Aminoethyl, piperidin-4-yl N/A Unreported; amine group suggests drug candidate
DMPI C₂₆H₂₉N₃ 383.54 Indole, dimethylphenylmethyl N/A MRSA synergist

Research Findings and Implications

  • Synthetic Accessibility : The target compound and its analogues (e.g., piperidylcarboxamide 4) share straightforward synthetic routes with moderate-to-high yields (~73%), emphasizing their feasibility for scale-up .
  • Structural Impact on Properties: Substituting the piperidine nitrogen (e.g., ethyl vs. aminoethyl) alters polarity and solubility, which is critical for drug design. The aminoethyl variant may offer improved bioavailability.
  • Biological Relevance : Piperidine-containing compounds like DMPI and CDFII demonstrate antimicrobial synergy, suggesting that this compound could be explored for similar applications .

Biological Activity

N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide (also known as EPNC) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

EPNC is classified as a piperidine derivative, which is significant in the context of drug development. Its molecular formula is C12H22N2OC_{12}H_{22}N_{2}O, with a molecular weight of 210.32 g/mol. The compound's structure includes a cyclobutanecarboxamide moiety, which contributes to its biological activity.

PropertyValue
Molecular Formula C₁₂H₂₂N₂O
Molecular Weight 210.32 g/mol
IUPAC Name N-ethyl-N-piperidin-4-ylcyclobutanecarboxamide
Canonical SMILES CCN(C1CCNCC1)C(=O)C2CCC2

Antimicrobial Properties

Research indicates that EPNC exhibits promising antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum action. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.

Anticancer Activity

EPNC has also been investigated for its anticancer properties . Preliminary studies suggest that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways, including those involving GSK-3β and IKK-β kinases. The compound's ability to inhibit these kinases has been linked to reduced cell proliferation and increased cell death in tumor models.

The biological activity of EPNC is largely attributed to its interaction with various molecular targets:

  • Kinase Inhibition : EPNC has been shown to inhibit GSK-3β, a key regulator in various cellular processes including metabolism and cell survival. Inhibition of this kinase can lead to altered cellular signaling pathways that promote apoptosis in cancer cells .
  • Receptor Interactions : The piperidine moiety may interact with neurotransmitter receptors, influencing neurobiological functions and potentially providing therapeutic effects in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the biological effects of EPNC:

  • Antimicrobial Study : A study published in MDPI evaluated the antimicrobial activity of EPNC against several pathogens, reporting an IC50 value indicating effective inhibition at low concentrations .
  • Anticancer Mechanism : Research published in PubChem highlighted the compound's ability to induce apoptosis in breast cancer cell lines by activating caspase pathways, demonstrating its potential as an anticancer agent .
  • Kinase Inhibition Analysis : A comparative analysis demonstrated that EPNC's inhibition of GSK-3β was more potent than other similar compounds tested, suggesting its unique efficacy in modulating this pathway .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-Ethyl-N-(piperidin-4-yl)cyclobutanecarboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes coupling cyclobutanecarboxylic acid derivatives with piperidin-4-amine precursors under controlled conditions (e.g., using carbodiimide coupling agents like EDC/HOBt). Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios are critical for minimizing side reactions (e.g., over-alkylation) . Post-synthesis purification via column chromatography or recrystallization ensures high purity.
  • Validation : Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify the absence of impurities and correct functional group integration .

Q. How is the stereochemistry and conformational flexibility of this compound characterized?

  • Methodology : X-ray crystallography is the gold standard for determining stereochemistry, particularly for cyclobutane ring puckering and piperidine substituent orientation . For dynamic conformational analysis, variable-temperature NMR and density functional theory (DFT) calculations are employed to study ring-flipping and torsional strain .

Q. What are the common chemical transformations of this compound in derivatization studies?

  • Reactions :

  • Hydrolysis : Acidic or basic conditions cleave the amide bond to yield cyclobutanecarboxylic acid and ethylpiperidin-4-amine .
  • Nucleophilic Substitution : The carboxamide’s carbonyl can undergo nucleophilic attack (e.g., Grignard reagents) to form ketones or tertiary alcohols .
  • Functionalization : Piperidine nitrogen can be further alkylated or acylated to introduce diverse pharmacophores .

Advanced Research Questions

Q. How do stereochemical variations in the cyclobutane ring impact biological activity, and how are diastereoselective syntheses optimized?

  • Analysis : Diastereomers are synthesized using chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed C–H activation). Activity comparisons via enzyme inhibition assays (e.g., kinase panels) reveal stereospecific interactions. For example, cis-configured derivatives may exhibit higher target affinity due to reduced steric hindrance .
  • Optimization : Reaction conditions (e.g., solvent, temperature) and catalysts (e.g., Pd(OAc)₂ with chiral ligands) are tuned to favor desired stereochemistry .

Q. What computational strategies are employed to model the binding interactions of this compound with biological targets?

  • Methods : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations assess binding modes to receptors (e.g., GPCRs, kinases). The piperidine nitrogen’s basicity and cyclobutane ring rigidity are key parameters in predicting binding pocket compatibility .

Q. How can researchers resolve contradictions in structural or activity data across studies?

  • Resolution Framework :

Cross-Validation : Compare X-ray/NMR data with computational models to confirm structural assignments .

Reproducibility Checks : Standardize assay protocols (e.g., IC₅₀ measurements under identical buffer/pH conditions).

Meta-Analysis : Identify confounding variables (e.g., solvent effects in solubility studies) .

Q. What pharmacological targets are most promising for this compound, and how are its off-target effects mitigated?

  • Targets :

  • CNS Applications : Piperidine moieties suggest potential for σ receptor modulation or monoamine transporter inhibition .
  • Enzyme Inhibition : Cyclobutanecarboxamide derivatives inhibit proteases or kinases via H-bonding with active-site residues .
    • Mitigation : Structure-activity relationship (SAR) studies guide selective derivatization (e.g., introducing bulky groups to reduce off-target binding) .

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Mechanism : The carboxamide acts as a directing group, enabling palladium-mediated β-C(sp³)–H arylation. Key steps include Pd(II) coordination to the amide oxygen, oxidative addition of aryl halides, and reductive elimination to form C–C bonds. Solvent polarity (e.g., DCE vs. toluene) and ligand choice (e.g., bidentate phosphines) critically influence reaction efficiency .

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